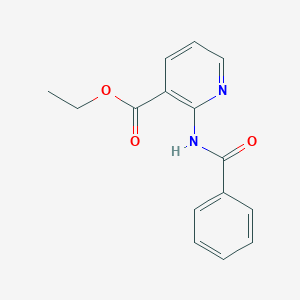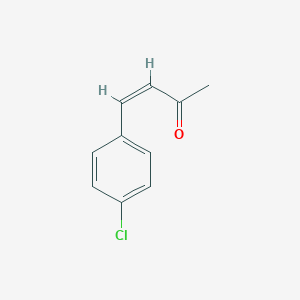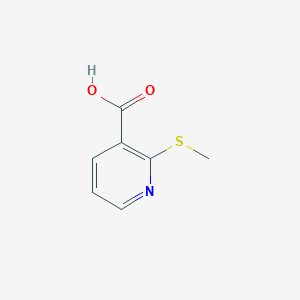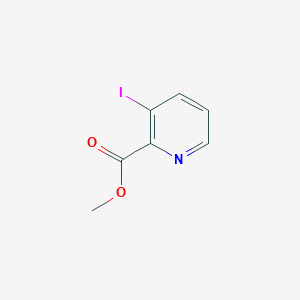
4-methyl-N-(3-methylbutyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-methylbutyl)benzenesulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl group on the benzene ring and an N-(3-methylbutyl) group on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-methylbutyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: The major products are substituted benzenesulfonamides.
Oxidation Reactions: The major products are sulfonic acids or sulfonyl derivatives.
Reduction Reactions: The major products are amines or reduced sulfonamide derivatives.
科学的研究の応用
4-methyl-N-(3-methylbutyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-methyl-N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The 4-methyl and N-(3-methylbutyl) groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Benzenesulfonamide: The parent compound without the 4-methyl and N-(3-methylbutyl) substitutions.
4-Methylbenzenesulfonamide: A derivative with only the 4-methyl substitution.
N-(3-Methylbutyl)benzenesulfonamide: A derivative with only the N-(3-methylbutyl) substitution.
Uniqueness: 4-methyl-N-(3-methylbutyl)benzenesulfonamide is unique due to the combined presence of both the 4-methyl and N-(3-methylbutyl) groups. This dual substitution enhances its chemical reactivity and biological activity compared to its simpler analogs. The specific arrangement of these groups also influences its physical properties, such as solubility and melting point, making it distinct from other benzenesulfonamide derivatives.
特性
CAS番号 |
53226-44-1 |
|---|---|
分子式 |
C12H19NO2S |
分子量 |
241.35 g/mol |
IUPAC名 |
4-methyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChIキー |
LKTXDNCQAMQPSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)

